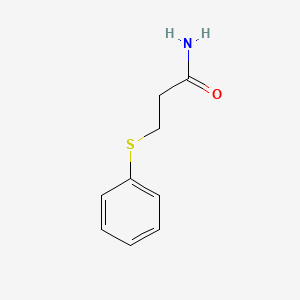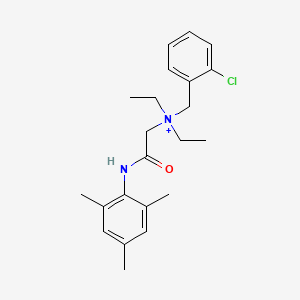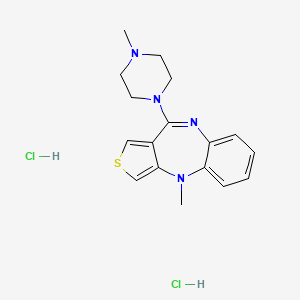
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride is a chemical compound with a complex structure that belongs to the benzodiazepine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the thieno ring and the benzodiazepine core. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may bind to neurotransmitter receptors, altering their activity and influencing neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other benzodiazepines and thieno derivatives, such as diazepam, lorazepam, and thienodiazepines.
Uniqueness
What sets 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride apart is its unique structure, which combines the thieno and benzodiazepine cores with a piperazine moiety
Properties
CAS No. |
74137-79-4 |
|---|---|
Molecular Formula |
C17H22Cl2N4S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
10-methyl-4-(4-methylpiperazin-1-yl)thieno[3,4-b][1,5]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C17H20N4S.2ClH/c1-19-7-9-21(10-8-19)17-13-11-22-12-16(13)20(2)15-6-4-3-5-14(15)18-17;;/h3-6,11-12H,7-10H2,1-2H3;2*1H |
InChI Key |
ZUACNJNZPRTPJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N(C4=CSC=C42)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


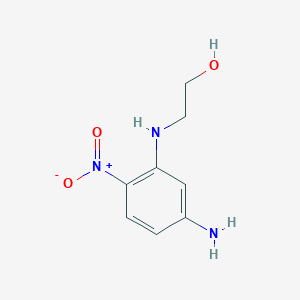


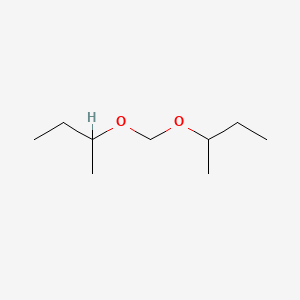
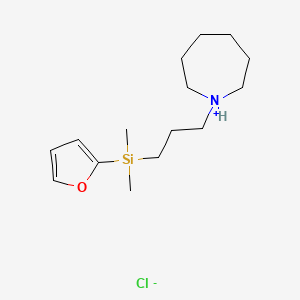
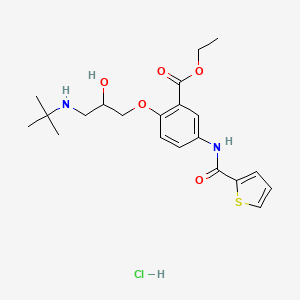

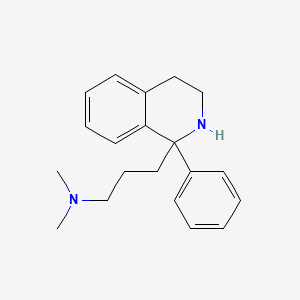
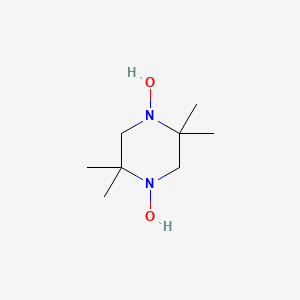

![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
